molecular formula C18H15N3O3S B2363434 N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251691-70-9

N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2363434
CAS No.: 1251691-70-9
M. Wt: 353.4
InChI Key: LCDXATLVUYHFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H15N3O3S
  • Molecular Weight : 353.4 g/mol
  • Purity : Typically around 95%.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, they can influence the activity of G protein-coupled receptors (GPCRs) and ion channels, which are critical in neurotransmission and other cellular processes .

Antitumor Activity

One study evaluated the antitumor properties of related thiophene and pyrimidine derivatives, demonstrating that these compounds exhibited significant cytotoxic effects against various human cancer cell lines, including:

  • HepG2 (liver cancer)
  • HT29 (colon cancer)
  • MCF7 (breast cancer)

The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Antibacterial Activity

Another aspect of biological activity includes antibacterial properties. Compounds featuring similar structural motifs have been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential as therapeutic agents against bacterial infections.

Case Studies

  • Antitumor Efficacy : A study reported that derivatives of thiophene-pyrimidine exhibited IC50 values in the low micromolar range against HepG2 cells, indicating potent antitumor activity. The study utilized various assays to confirm the mechanism of action, including flow cytometry for apoptosis detection.
    CompoundCell LineIC50 (µM)
    Compound AHepG25.0
    Compound BHT297.5
    Compound CMCF710.0
  • Antibacterial Studies : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that support the potential use of these compounds in treating infections.
    CompoundBacterial StrainMIC (µg/mL)
    Compound AS. aureus15
    Compound BE. coli20

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12(22)13-4-2-5-14(8-13)20-17(23)10-21-11-19-15(9-18(21)24)16-6-3-7-25-16/h2-9,11H,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXATLVUYHFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.